

4-Ethoxybenzamide chemical properties and structure

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Compound of Interest

Compound Name: 4-Ethoxybenzamide

Cat. No.: B1582668

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An In-depth Technical Guide to **4-Ethoxybenzamide**: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **4-Ethoxybenzamide**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key physicochemical data, details experimental methodologies for its synthesis and analysis, and presents this information in a clear and accessible format, including structured data tables and workflow diagrams.

Chemical Structure and Identification

4-Ethoxybenzamide is an aromatic organic compound belonging to the benzamide family. Structurally, it consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a carboxamide group (-CONH₂) at the para (1,4) positions.

Table 1: Chemical Identifiers for **4-Ethoxybenzamide**

Identifier	Value
IUPAC Name	4-ethoxybenzamide[1]
CAS Number	55836-71-0[1][2][3][4][5]
Molecular Formula	C ₉ H ₁₁ NO ₂ [2]
Linear Formula	C ₂ H ₅ OC ₆ H ₄ CONH ₂ [3][4]
SMILES String	CCOc1ccc(cc1)C(N)=O[3][4]
InChI	1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)[1][3][4]
InChIKey	AZEIRPAUJXANCS-UHFFFAOYSA-N[1][3][4]

Physicochemical Properties

The physicochemical properties of **4-Ethoxybenzamide** are crucial for its handling, application in synthesis, and potential biological activity. A summary of these properties is presented below.

Table 2: Physicochemical Data for **4-Ethoxybenzamide**

Property	Value	Source
Molecular Weight	165.19 g/mol	[2][3][4]
Appearance	White crystalline solid	[6]
Melting Point	208-210 °C (lit.)	[3][4][5]
Boiling Point (Predicted)	307.7 ± 15.0 °C	[5][6]
Density (Predicted)	1.111 ± 0.06 g/cm ³	[5][6]
Flash Point	159 °C	[6]
pKa (Predicted)	16.36 ± 0.50	[5][6]
Solubility	Soluble in many organic solvents like alcohols and chlorinated hydrocarbons.	[6]
Storage Temperature	Room Temperature, sealed in a dry environment.	[5][6]

Experimental Protocols

Synthesis of 4-Ethoxybenzamide

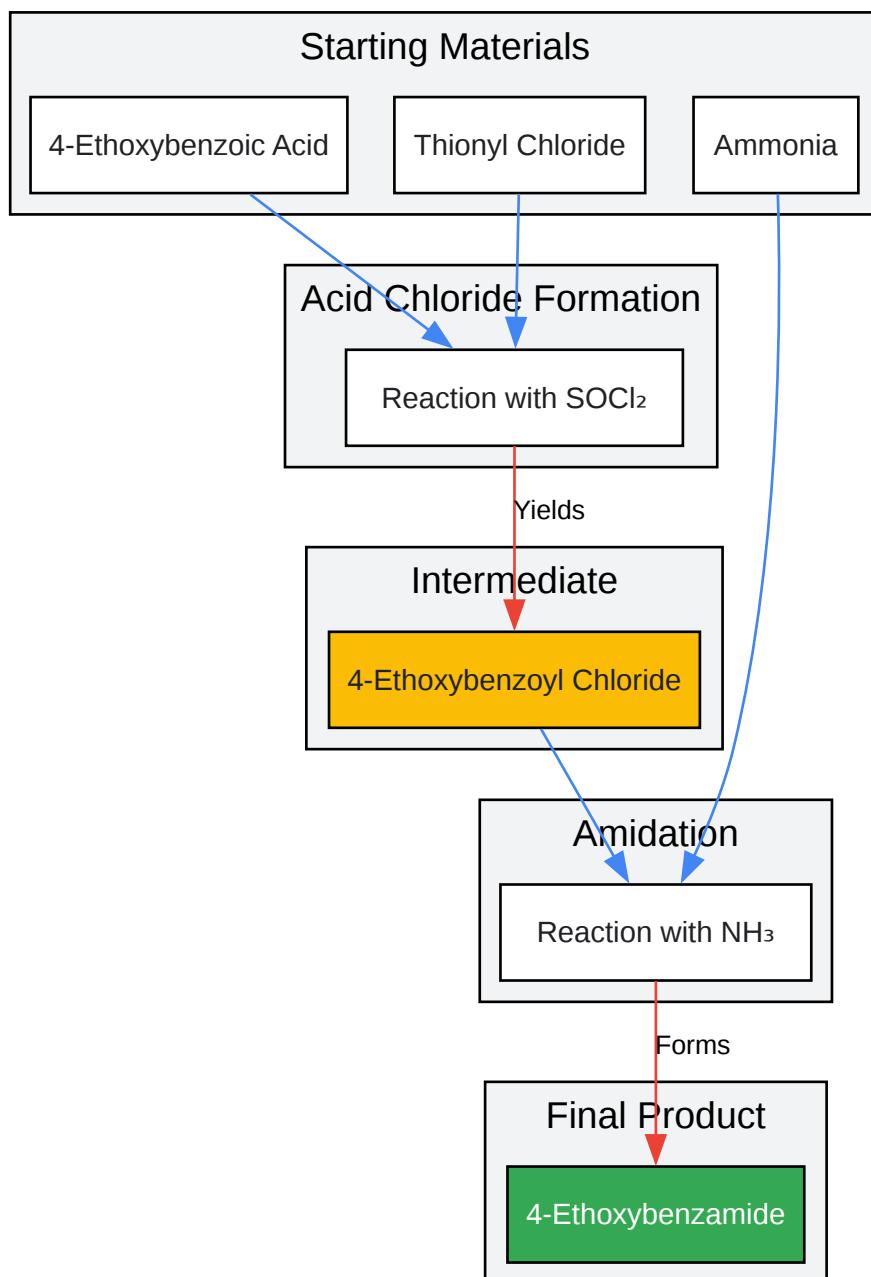
A common method for the synthesis of **4-Ethoxybenzamide** involves the amidation of a 4-ethoxybenzoic acid derivative. While specific, detailed protocols for **4-Ethoxybenzamide** are not readily available in the provided search results, a general synthetic workflow can be proposed based on standard organic chemistry principles. One plausible method is the reaction of 4-ethoxybenzoyl chloride with ammonia.

Methodology: Synthesis from 4-Ethoxybenzoyl Chloride

- **Preparation of 4-Ethoxybenzoyl Chloride:** 4-Ethoxybenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield 4-ethoxybenzoyl chloride. The reaction is typically performed under reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.

- Amidation: The crude 4-ethoxybenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran or diethyl ether). The solution is then added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.
- Workup and Purification: The resulting precipitate, **4-Ethoxybenzamide**, is collected by vacuum filtration. The solid is washed with cold water to remove any ammonium chloride and then with a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Synthesis Workflow for 4-Ethoxybenzamide

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Caption: A logical workflow for the synthesis of **4-Ethoxybenzamide**.

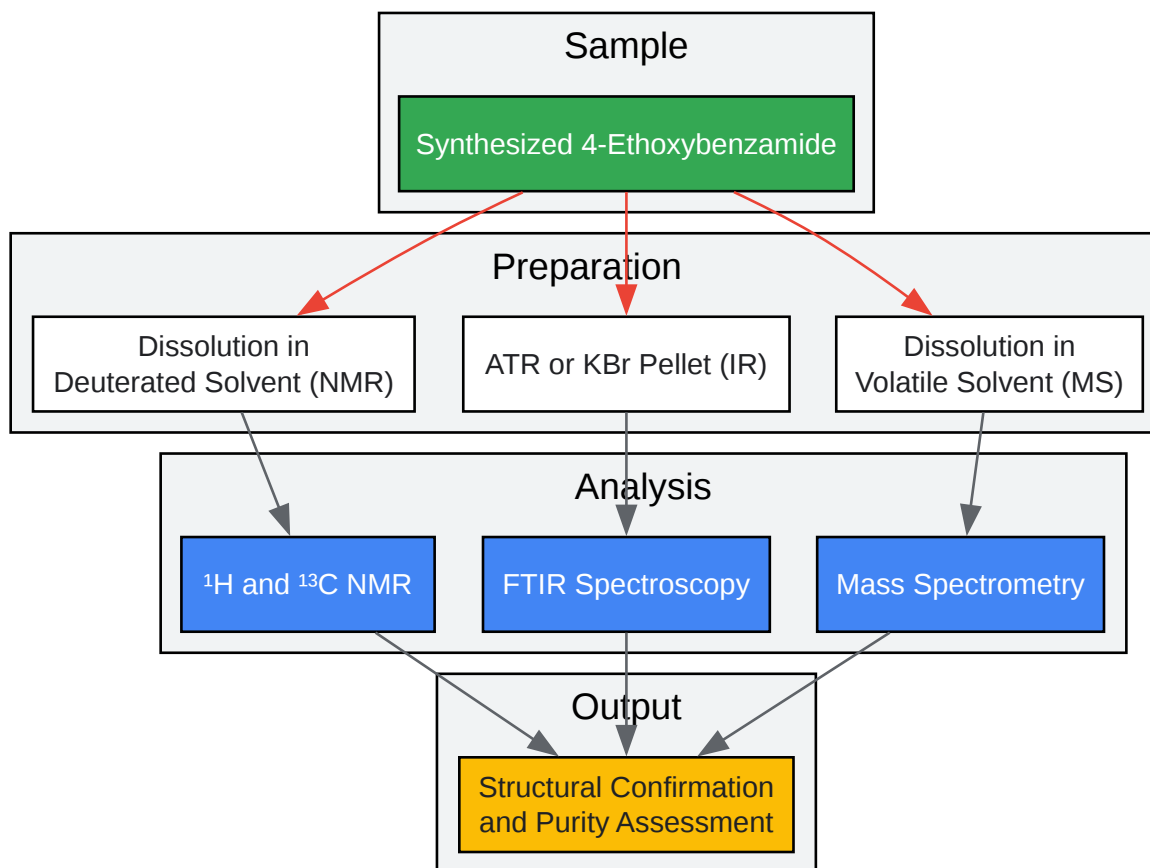
Analytical Characterization

The identity and purity of synthesized **4-Ethoxybenzamide** are typically confirmed using various spectroscopic and chromatographic techniques.

Methodology: Analytical Workflow

- **Sample Preparation:** A small amount of the synthesized **4-Ethoxybenzamide** is dissolved in an appropriate deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) for Nuclear Magnetic Resonance (NMR) analysis. For Infrared (IR) spectroscopy, a small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet. For Mass Spectrometry (MS), the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.
- **Spectroscopic Analysis:**
 - 1H and ^{13}C NMR: Provides detailed information about the molecular structure, including the number and types of protons and carbon atoms.
 - IR Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H and C=O stretches of the amide and the C-O stretch of the ether.
 - Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure.
- **Purity Assessment:** High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the compound. A suitable mobile phase and column are selected to achieve good separation of the product from any impurities.

Analytical Workflow for 4-Ethoxybenzamide



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Caption: A typical workflow for the analytical characterization of **4-Ethoxybenzamide**.

Spectroscopic Data

Spectroscopic data for **4-Ethoxybenzamide** is available through various chemical databases.

[1] This data is essential for the structural elucidation and confirmation of the compound.

Available spectral information includes:

- ¹H NMR Spectra: Proton NMR data is available, which helps in identifying the different types of protons in the molecule.[1]
- ¹³C NMR Spectra: Carbon NMR data provides information about the carbon skeleton of the molecule.[1]

- Mass Spectrometry (GC-MS): Mass spectral data, including top peaks at m/z 121, 165, and 149, are available.[\[1\]](#)
- IR Spectra (ATR-IR): Infrared spectroscopy data helps in confirming the presence of key functional groups.[\[1\]](#)
- Raman Spectra: Raman spectral data is also available for this compound.[\[1\]](#)

Safety Information

Based on available safety data, **4-Ethoxybenzamide** is classified with the GHS07 pictogram, indicating that it can be harmful.[\[3\]](#)[\[4\]](#)

- Signal Word: Warning[\[3\]](#)[\[4\]](#)
- Hazard Statements: H302 - Harmful if swallowed.[\[3\]](#)[\[4\]](#)
- Precautionary Statements: It is advised to not breathe the dust and to avoid contact with skin and eyes.[\[6\]](#)
- Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[\[3\]](#)[\[4\]](#)
- Storage Class: It is classified under storage class 11 for combustible solids.[\[3\]](#)[\[4\]](#)

Conclusion

4-Ethoxybenzamide is a well-characterized compound with established physicochemical properties and structural identifiers. Its synthesis can be achieved through standard organic chemistry methodologies, and its identity and purity can be confirmed using a range of analytical techniques. The availability of comprehensive spectroscopic data aids in its unambiguous identification. Researchers and scientists working with this compound should adhere to the recommended safety precautions to ensure safe handling. This guide serves as a valuable technical resource for professionals engaged in research and development involving **4-Ethoxybenzamide**.

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